
Acetic acid;1-ethenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is widely used in various industries due to its unique properties, such as solubility, consistency, and versatility . It is commonly found in pharmaceuticals, cosmetics, and food products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-ethenylpyrrolidin-2-one involves the free-radical polymerization of 1-vinyl-2-pyrrolidone and vinyl acetate. The typical ratio by weight is 3:2 . The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a radical initiator. The resulting copolymer is then purified and dried to obtain the final product .
化学反応の分析
Types of Reactions
Acetic acid;1-ethenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Pyrrolidin-2-ones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Acetic acid;1-ethenylpyrrolidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of acetic acid;1-ethenylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound acts as a stabilizer and binder, enhancing the stability and bioavailability of active ingredients in pharmaceutical formulations . It also forms films and coatings that protect the active ingredients from degradation.
類似化合物との比較
Similar Compounds
Povidone: A homopolymer of 1-vinyl-2-pyrrolidone.
Crospovidone: A cross-linked homopolymer of 1-vinyl-2-pyrrolidone.
Polyvinylpyrrolidone-vinyl acetate copolymer: Another copolymer with a different ratio of monomers.
Uniqueness
Acetic acid;1-ethenylpyrrolidin-2-one is unique due to its specific ratio of 1-vinyl-2-pyrrolidone and vinyl acetate, which imparts distinct properties such as solubility, film-forming ability, and stability . These properties make it highly versatile and suitable for a wide range of applications.
特性
CAS番号 |
918659-68-4 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
acetic acid;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO.C2H4O2/c1-2-7-5-3-4-6(7)8;1-2(3)4/h2H,1,3-5H2;1H3,(H,3,4) |
InChIキー |
CZSWPTDFGFHVTR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C=CN1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



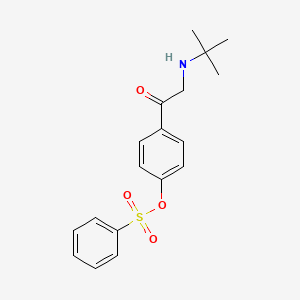
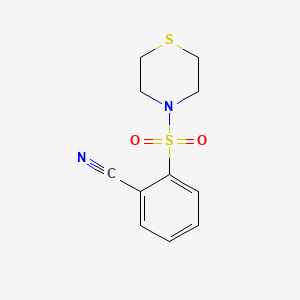
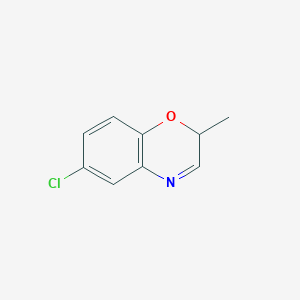
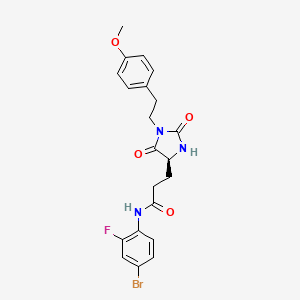

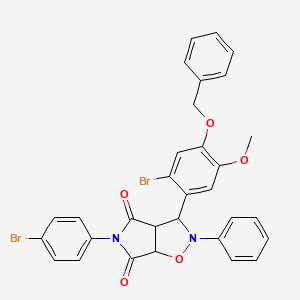
![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)
![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)
![2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-](/img/structure/B12626383.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)

![4-{[3-(Benzyloxy)phenyl]sulfamoyl}benzoic acid](/img/structure/B12626403.png)

